molecular formula C16H20N4O2 B15080866 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide

Cat. No.: B15080866
M. Wt: 300.36 g/mol
InChI Key: ZWIADNQIBVAZED-GZTJUZNOSA-N
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Description

This compound belongs to the pyrazolone-hydrazide class, characterized by a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl core linked to a propanehydrazide moiety. Its molecular formula is C₁₅H₁₈N₄O₂ (molecular weight: 298.33 g/mol). Pyrazolone derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitumor activities, with hydrazide functionalities enhancing binding affinity to biological targets via hydrogen bonding .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C16H20N4O2/c1-10-4-6-13(7-5-10)11(2)17-19-15(21)9-8-14-12(3)18-20-16(14)22/h4-7,14H,8-9H2,1-3H3,(H,19,21)(H,20,22)/b17-11+

InChI Key

ZWIADNQIBVAZED-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CCC2C(=NNC2=O)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CCC2C(=NNC2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound C₁₅H₁₈N₄O₂ 4-methylphenyl 298.33 Aromatic hydrazide with moderate lipophilicity (predicted) Not explicitly reported
Compound-1 () C₁₃H₁₁N₃O₄ 2-nitrophenyl 273.24 Melting point: 170°C; Rf = 0.7; Lipinski-compliant Antimicrobial potential inferred
N′-[4-(Diethylamino)benzylidene] Analog () C₁₉H₂₆N₅O₂ 4-diethylaminophenyl 374.45 Enhanced solubility due to diethylamino group Not reported
Thiazolidinone-Oxadiazole Hybrid () Varies Thiazolidinone/oxadiazole rings ~400–450 High synthetic yield (>70%); characterized by IR, NMR, and mass spectrometry Broad-spectrum antimicrobial activity
Pyrazol-4-ylidene Nitro Derivative () C₂₀H₁₈N₄O₅ 4-nitrophenyl and phenyl ester 394.38 Crystallographically validated (SHELXL refinement) Not reported
Triazole-Pyrazole Hybrid () C₂₆H₂₃FN₆S 4-fluorophenyl, triazole, and carbothioamide 482.56 Structural complexity with sulfur-based functional group Implied bioactivity from related pyrazolines

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups: The nitro group in Compound-1 () increases polarity, reducing membrane permeability but enhancing reactivity in electrophilic environments . Electron-Donating Groups: The 4-methylphenyl group in the target compound balances lipophilicity and bioavailability, while the diethylamino group in ’s analog improves water solubility, critical for pharmacokinetics . Heterocyclic Additions: Thiazolidinone and oxadiazole moieties () introduce rigid planar structures, favoring interactions with enzymatic pockets .

Biological Activity: Thiazolidinone-oxadiazole hybrids () exhibit notable antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to their dual heterocyclic systems .

Synthetic and Analytical Methods :

  • Crystallographic refinements (e.g., SHELXL in ) confirm the planar geometry of pyrazolone cores, critical for structure-activity relationship (SAR) studies .
  • IR and NMR data () consistently validate hydrazide and carbonyl functionalities across analogs .

Biological Activity

The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18N4OC_{15}H_{18}N_4O and molecular weight of 286.33 g/mol. Its structure features a pyrazole ring, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of several cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54949.85
Breast CancerMDA-MB-231Not specified
Liver CancerHepG2Not specified
Colorectal CancerHCT116Not specified

A study demonstrated that compounds with a similar pyrazole structure exhibited significant cytotoxicity against various cancer types, indicating that this compound may possess comparable properties .

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory properties. The compound's ability to modulate immune responses was evaluated in vitro and in vivo. For example, it has been suggested that certain derivatives can inhibit TNF-alpha production and reduce inflammation markers in animal models .

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Pro-inflammatory Cytokines : The ability to suppress cytokine production contributes to its anti-inflammatory effects.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies and Research Findings

  • Study on A549 Cell Line :
    • The compound was tested against A549 lung cancer cells, showing an IC50 value of 49.85 µM, indicating moderate cytotoxicity.
    • The study reported significant induction of apoptosis and inhibition of cell migration.
  • Immunomodulatory Effects :
    • In a model assessing inflammatory responses, the compound demonstrated the ability to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
    • This suggests potential applications in treating inflammatory diseases .
  • Molecular Modeling Studies :
    • Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound for further drug development .

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